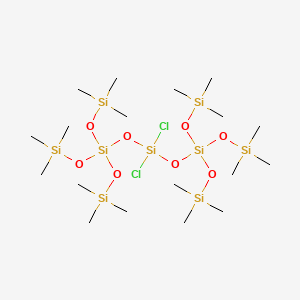
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane is a silicon-based compound with the molecular formula C18H54Cl2O8Si9. It is characterized by the presence of multiple trimethylsiloxy groups attached to silicon atoms, making it a highly specialized organosilicon compound . This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(tris(trimethylsiloxy)siloxy)dichlorosilane typically involves the reaction of chlorosilanes with trimethylsilylating agents. One common method is the reaction of dichlorosilane with tris(trimethylsiloxy)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups.
Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Alcohols and Phenols: React with this compound to form alkoxysilanes and phenoxysilanes.
Amines: React to form aminosilanes, often used in the synthesis of silazane compounds.
Major Products Formed
Hexamethyldisiloxane: A common by-product formed during the reactions involving trimethylsilyl groups.
Silanols: Formed during hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as silicone-based coatings and adhesives.
Wirkmechanismus
The mechanism of action of bis(tris(trimethylsiloxy)siloxy)dichlorosilane involves the interaction of its silicon atoms with various molecular targets. The trimethylsiloxy groups provide steric protection, enhancing the stability of the compound and its derivatives. The chlorine atoms are reactive sites that can undergo substitution reactions, allowing the compound to form a wide range of derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsiloxy)dichlorosilane: Similar in structure but with fewer trimethylsiloxy groups.
Tris(trimethylsiloxy)silane: Contains three trimethylsiloxy groups attached to a single silicon atom.
Uniqueness
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane is unique due to its high number of trimethylsiloxy groups, which provide enhanced steric protection and stability compared to similar compounds. This makes it particularly useful in applications requiring high stability and reactivity .
Eigenschaften
Molekularformel |
C18H54Cl2O8Si9 |
|---|---|
Molekulargewicht |
722.3 g/mol |
IUPAC-Name |
[dichloro-tris(trimethylsilyloxy)silyloxysilyl] tris(trimethylsilyl) silicate |
InChI |
InChI=1S/C18H54Cl2O8Si9/c1-29(2,3)21-36(22-30(4,5)6,23-31(7,8)9)27-35(19,20)28-37(24-32(10,11)12,25-33(13,14)15)26-34(16,17)18/h1-18H3 |
InChI-Schlüssel |
OOMADYOXCLOYRX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


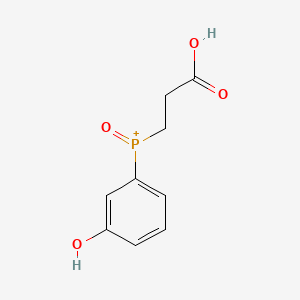

![[Ir(dFppy)2(dtbbpy)]PF6](/img/structure/B13398648.png)
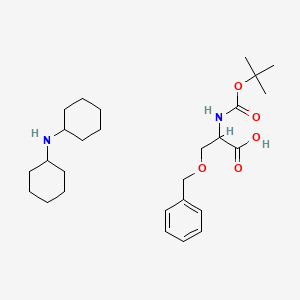
![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)


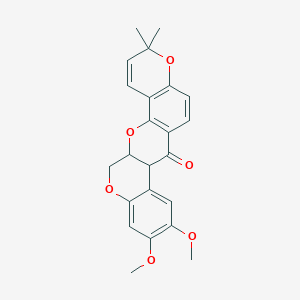
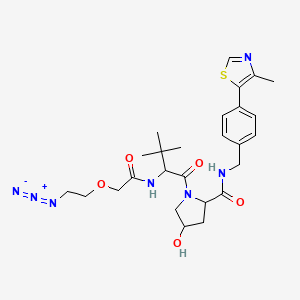
![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)
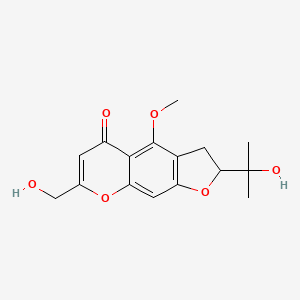
![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
![Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13398708.png)

